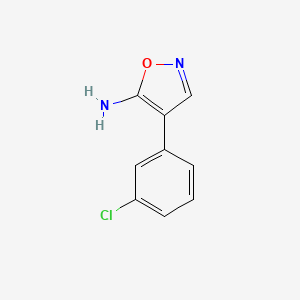![molecular formula C9H10N2O2 B6341814 6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione CAS No. 1148027-26-2](/img/structure/B6341814.png)
6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione (EPPD) is a heterocyclic compound composed of a pyrrolo[3,4-c]pyridine ring and an ethyl group attached to the nitrogen atom. It is an important intermediate in organic synthesis, and has been widely studied due to its potential applications in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
Diketopyrrolopyrroles: Synthesis and Applications
Diketopyrrolopyrroles, closely related to the compound , are highly valued for their use in dyes, electronic devices, and fluorescence imaging due to their exceptional optical properties. Their straightforward synthesis, combined with excellent stability and near-unity fluorescence quantum yield, make them ideal for various real-world applications, including high-quality pigments and solar cells (Grzybowski & Gryko, 2015).
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, like the compound , offer a versatile scaffold for developing compounds for treating human diseases. Their sp3-hybridization allows efficient exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional coverage of molecules, which is crucial for the bioactivity of drug candidates (Li Petri et al., 2021).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
While not an exact match, pyrazolo[3,4-b]pyridine scaffolds, related to the compound , have shown versatility in interacting with kinases through multiple binding modes, making them significant in kinase inhibitor design. This versatility is due to the scaffold's ability to form a hydrogen bond donor–acceptor pair, which is common among kinase inhibitors, suggesting potential for the compound in similar applications (Wenglowsky, 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their potential analgesic and sedative activity .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit locomotor activity in mice to a statistically significant extent .
Biochemical Pathways
Related compounds have shown potential in treating diseases of the nervous and immune systems .
Result of Action
Similar compounds have shown potential analgesic and sedative activity .
Análisis Bioquímico
Biochemical Properties
It is known that the compound has potential analgesic and sedative activity
Cellular Effects
It has been shown to inhibit locomotor activity in mice to a statistically significant extent
Molecular Mechanism
It is known that the compound has potential analgesic and sedative activity
Propiedades
IUPAC Name |
6-ethyl-3,5-dihydro-2H-pyrrolo[3,4-c]pyridine-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-5-3-6-7(9(13)11-5)4-10-8(6)12/h3H,2,4H2,1H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBUABRFMGKECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(CNC2=O)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

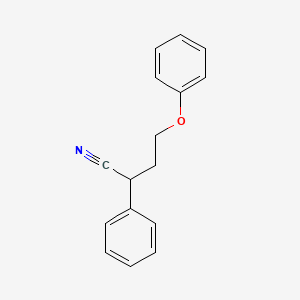

![tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341746.png)
![2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B6341748.png)
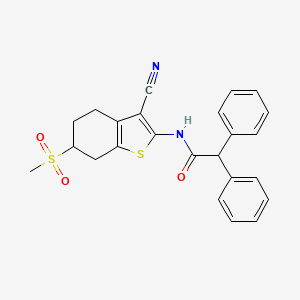
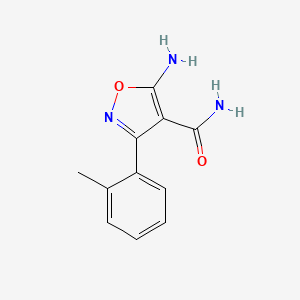
![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)

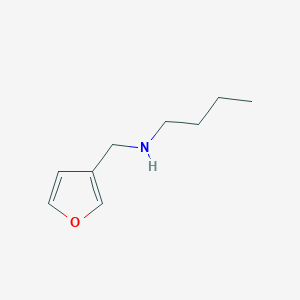
![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)

